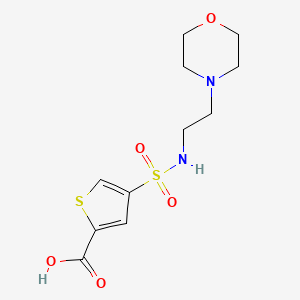
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid (Mocetinostat) is a small molecule inhibitor that targets the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. Mocetinostat has shown promising results in preclinical studies as a potential anticancer agent, particularly in the treatment of hematological malignancies.
作用机制
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid exerts its antitumor effects through the inhibition of HDACs. By inhibiting HDAC activity, 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid leads to the accumulation of acetylated histones, which results in chromatin relaxation and increased gene expression. This, in turn, leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid has been shown to induce apoptosis, inhibit proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and to inhibit metastasis, which is the spread of cancer cells to other parts of the body.
实验室实验的优点和局限性
One advantage of 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid is its specificity for HDACs. This specificity allows for targeted inhibition of HDAC activity, which can lead to fewer side effects compared to non-specific HDAC inhibitors. However, one limitation of 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid. One direction is the development of more potent and selective HDAC inhibitors. Another direction is the investigation of 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid in combination with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, further research is needed to determine the optimal dosing and administration of 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid in clinical settings.
合成方法
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of several intermediates, including the key thiophene-2-carboxylic acid intermediate, which is then functionalized with a morpholine and sulfonamide group. The final product is obtained through purification and isolation.
科学研究应用
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid can induce apoptosis, inhibit proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. 4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid has also shown promise in the treatment of hematological malignancies, including lymphoma and leukemia.
属性
IUPAC Name |
4-(2-morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S2/c14-11(15)10-7-9(8-19-10)20(16,17)12-1-2-13-3-5-18-6-4-13/h7-8,12H,1-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWXACJDJZMHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine](/img/structure/B7576679.png)
![N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576680.png)
![4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7576684.png)

![3,5-dichloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7576695.png)

![2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B7576706.png)
![2-[[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]-ethylamino]acetic acid](/img/structure/B7576714.png)
![2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid](/img/structure/B7576736.png)
![2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid](/img/structure/B7576747.png)


![2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)
